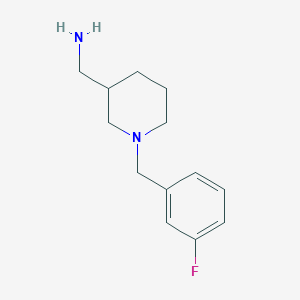
(1-(3-Fluorobenzyl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Fluorobenzyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C13H20FN2 It is a derivative of piperidine, a heterocyclic amine, and features a fluorobenzyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with fluorobenzyl halides. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .
Análisis De Reacciones Químicas
Types of Reactions: (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery efforts aimed at treating various diseases .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain medical conditions, making them candidates for further drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine: This compound has a similar structure but with the fluorobenzyl group attached to the 4-position of the piperidine ring.
(1-(4-Fluorobenzyl)piperidin-3-yl)methanamine: Here, the fluorobenzyl group is attached to the 4-position of the benzyl ring.
Uniqueness: (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C13H19FN2 |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-1-3-11(7-13)9-16-6-2-4-12(8-15)10-16/h1,3,5,7,12H,2,4,6,8-10,15H2 |
Clave InChI |
VMGWGONMSQMCKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


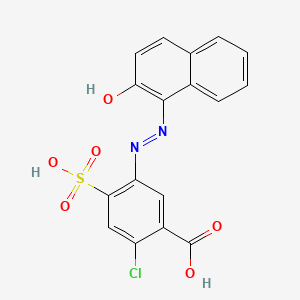
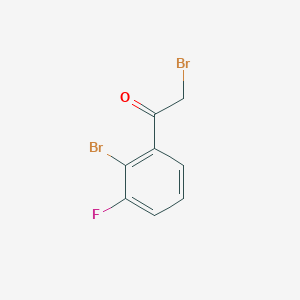
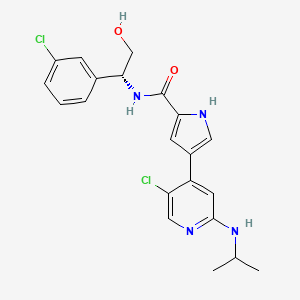
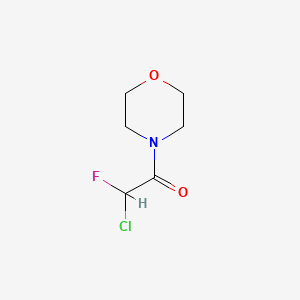
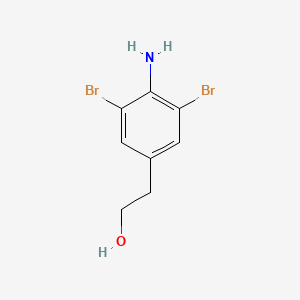
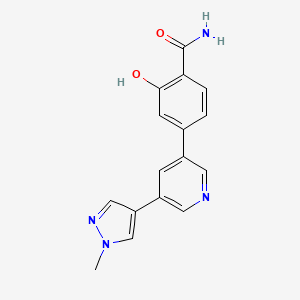
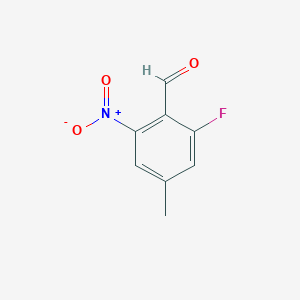
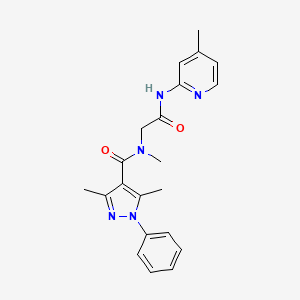
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
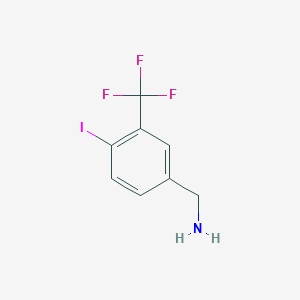
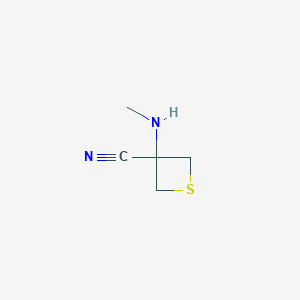
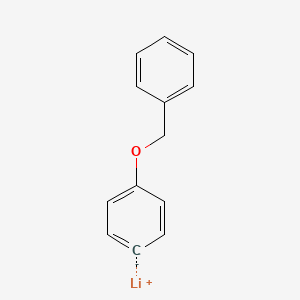

![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)
